molecular formula C24H29ClO5 B13795695 15beta-Hydroxy Cyproterone Acetate

15beta-Hydroxy Cyproterone Acetate

Cat. No.: B13795695
M. Wt: 432.9 g/mol
InChI Key: HRANPRDGABOKNQ-ZHXQGFQKSA-N
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Description

15beta-Hydroxy Cyproterone Acetate is a steroidal antiandrogen and the major metabolite of cyproterone acetate. It is formed from cyproterone acetate in the liver by hydroxylation via the cytochrome P450 enzyme CYP3A4. During therapy with cyproterone acetate, this compound circulates at concentrations that are approximately twice those of cyproterone acetate . It has similar or even greater antiandrogen activity compared to cyproterone acetate but has only about one-tenth of the activity of cyproterone acetate as a progestogen .

Chemical Reactions Analysis

15beta-Hydroxy Cyproterone Acetate undergoes hydroxylation reactions, primarily catalyzed by the cytochrome P450 enzyme CYP3A4 . This hydroxylation occurs at the 15beta position of cyproterone acetate. The compound can also undergo other types of reactions such as oxidation and reduction, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major product formed from these reactions is this compound itself .

Properties

Molecular Formula

C24H29ClO5

Molecular Weight

432.9 g/mol

IUPAC Name

[(1R,2S,3R,5S,11R,12R,13R,16S)-15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate

InChI

InChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3/t13-,14+,15+,16+,20+,21-,22-,23-,24?/m0/s1

InChI Key

HRANPRDGABOKNQ-ZHXQGFQKSA-N

Isomeric SMILES

CC(=O)C1(C[C@H]([C@H]2[C@@]1(CC[C@@H]3[C@H]2C=C(C4=CC(=O)[C@H]5C[C@H]5[C@]34C)Cl)C)O)OC(=O)C

Canonical SMILES

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C

Origin of Product

United States

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